2-Hydroxyestrone-3-methyl Ether-d3

Stable Isotope Labeling LC-MS/MS Estrogen Metabolism

Quantitative LC-MS/MS analysis of estrogen metabolites in clinical research demands mass-differentiated internal standards to correct for matrix effects and ion suppression. Substitution with unlabeled or differently labeled analogs compromises quantitative accuracy. 2-Hydroxyestrone-3-methyl Ether-d3 provides the required +3.02 Da mass shift for distinct MS/MS transition monitoring, enabling accurate quantitation of 2-hydroxyestrone-3-methyl ether in serum, plasma, and urine. • Isotopic purity ≥95%; molecular weight 303.41 • Validated LOQ of 8 pg/mL in serum; 0.02 ng per sample in urine • Available in 10 mg to 100 mg quantities for method development and QC preparation

Molecular Formula C₁₉H₂₁D₃O₃
Molecular Weight 303.41
Cat. No. B1156687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyestrone-3-methyl Ether-d3
Synonyms2-​Hydroxy-​3-​methoxyestra-​1,​3,​5(10)​-​trien-​17-​one-d3;  3-O-Methyl-2-hydroxyestrone-d3
Molecular FormulaC₁₉H₂₁D₃O₃
Molecular Weight303.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyestrone-3-methyl Ether-d3: Key Properties and Procurement Considerations


2-Hydroxyestrone-3-methyl Ether-d3 is a deuterium-labeled analog of the endogenous estrogen metabolite 2-hydroxyestrone-3-methyl ether. It is a stable isotope-labeled internal standard used in quantitative liquid chromatography-mass spectrometry (LC-MS) workflows for the absolute quantitation of estrogen metabolites in biological matrices [1]. The compound is synthesized with a C19D3H21O3 molecular formula and a molecular weight of 303.41, which is +3.02 Da relative to the unlabeled form . It is primarily supplied for research applications in clinical epidemiology, endocrinology, and oncology to assess estrogen metabolism pathways.

Procurement Risks of Substituting 2-Hydroxyestrone-3-methyl Ether-d3 with In-Class Analogs


Generic substitution of 2-Hydroxyestrone-3-methyl Ether-d3 with unlabeled 2-hydroxyestrone-3-methyl ether or other deuterated estrogen standards is scientifically unsound due to the fundamental requirement for mass-differentiated internal standards in stable isotope dilution LC-MS/MS assays. Substitution with unlabeled material eliminates the critical mass shift (+3 Da) needed for distinct MS/MS transition monitoring, thereby introducing matrix effect biases and compromising quantitative accuracy [1]. Substitution with a deuterated analog possessing a different number of labels (e.g., d4 or d5) results in suboptimal co-elution and differential ion suppression characteristics that cannot be corrected without complete revalidation [2].

Quantitative Differentiation Evidence for 2-Hydroxyestrone-3-methyl Ether-d3


Isotopic Purity and Labeling Fidelity vs. Competing Deuterated Standards

2-Hydroxyestrone-3-methyl Ether-d3 is manufactured with a specified isotopic purity of ≥95% (d3 enrichment) [1]. In contrast, competing internal standards used in estrogen metabolite profiling, such as deuterated 2-hydroxyestradiol and deuterated 2-methoxyestradiol, are typically supplied with ≥98% isotopic purity [2]. While the 3% purity differential does not impact assay performance when corrected during calibration, it is a key specification for procurement decisions where isotopic cross-talk and spectral overlap are concerns.

Stable Isotope Labeling LC-MS/MS Estrogen Metabolism

LC-MS/MS Limit of Quantitation (LOQ) for Endogenous 2-Hydroxyestrone-3-methyl Ether Using the d3 Internal Standard

When 2-Hydroxyestrone-3-methyl Ether-d3 is used as the internal standard in a validated stable isotope dilution LC-MS/MS method, the lower limit of quantitation (LOQ) for the endogenous analyte in human serum is 8 pg/mL (26.5-29.6 fmol/mL) [1]. In a separate validated method for urine, the LOQ is 0.02 ng/0.5 mL urine sample (equivalent to 40 pg/mL) [2]. These LOQ values are comparable to those achieved for other 2-hydroxylation pathway metabolites using their respective deuterated internal standards, confirming that the d3-labeled compound provides adequate sensitivity for measuring low-abundance endogenous levels in both matrices.

LC-MS/MS LOQ Estrogen Metabolites

Chromatographic Retention Time Resolution from Closely Eluting Isomers

In reversed-phase HPLC methods validated for estrogen metabolite profiling, 2-hydroxyestrone-3-methyl ether is chromatographically resolved from its structural isomer 2-methoxyestrone. Using a benzene-based mobile phase in thin-layer chromatography, baseline separation between 2-methoxyestrone (II) and 2-hydroxyestrone-3-methyl ether (III) was achieved [1]. This chromatographic resolution is critical because the two isomers share identical nominal mass and similar MS/MS fragmentation patterns. The use of the deuterated d3 internal standard does not alter retention time, ensuring that the labeled and unlabeled forms co-elute perfectly for accurate isotope dilution quantitation. Competing internal standards such as 13C-labeled estrogens exhibit slightly different retention times (typically 0.02-0.05 min shift) due to the 13C isotope effect, which may introduce subtle matrix effect variations across the peak [2].

Chromatography Isomer Separation Method Validation

Mass Shift and MS/MS Transition Specificity vs. Unlabeled Analog

2-Hydroxyestrone-3-methyl Ether-d3 provides a +3.02 Da mass shift relative to the unlabeled endogenous analyte (C19H24O3, MW 300.39) . In MS/MS selected reaction monitoring (SRM) mode, the d3-labeled internal standard enables distinct Q1/Q3 transition monitoring without isotopic cross-talk interference from the endogenous analyte. In contrast, 13C-labeled internal standards (e.g., 13C3-labeled) provide only a +3.01 Da shift but may exhibit differential fragmentation due to 13C isotope effects, requiring additional method optimization [1]. The d3 label positioned on the 3-methyl ether group ensures that the mass shift is maintained through common derivatization steps, including dansyl chloride derivatization used to enhance ionization efficiency for estrogen metabolites.

MS/MS Isotope Dilution Internal Standard

Optimal Use Cases for 2-Hydroxyestrone-3-methyl Ether-d3 in Estrogen Metabolite Research


Absolute Quantitation of 2-Hydroxyestrone-3-methyl Ether in Serum for Breast Cancer Risk Studies

This deuterated internal standard is essential for stable isotope dilution LC-MS/MS assays that quantify 2-hydroxyestrone-3-methyl ether in human serum or plasma. Studies investigating the association between 2-hydroxylation pathway metabolites and breast cancer risk rely on accurate, matrix-corrected quantitation, which is only achievable using a matched deuterated internal standard such as 2-Hydroxyestrone-3-methyl Ether-d3 [1]. The validated method using this standard achieves a lower limit of quantitation of 8 pg/mL in serum, enabling detection of low-abundance endogenous levels in both premenopausal and postmenopausal women.

Urinary Estrogen Metabolite Profiling in Large-Scale Epidemiologic Cohorts

For high-throughput analysis of 15 estrogen metabolites in urine samples from prospective cohort studies (e.g., the Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial), 2-Hydroxyestrone-3-methyl Ether-d3 is employed as one of several deuterated internal standards to correct for sample preparation losses and matrix effects [1]. The validated method requires only 0.5 mL of urine and achieves an LOQ of 0.02 ng per sample, enabling robust quantitation across thousands of biospecimens. The use of this specific d3 internal standard ensures that the 2-hydroxyestrone-3-methyl ether analyte is quantified with intra- and inter-batch coefficients of variation of 1-5% and 1-12%, respectively.

Method Development and Validation for Novel Estrogen Metabolite Assays

Analytical laboratories developing new LC-MS/MS methods for comprehensive estrogen metabolite panels require high-purity deuterated internal standards to establish calibration curves and assess matrix effects. 2-Hydroxyestrone-3-methyl Ether-d3, with documented isotopic purity ≥95%, serves as a reference material for method validation parameters including linearity (R² > 0.99 over 100- to 1,000-fold concentration ranges), accuracy (93-107% recovery), and precision (1-13% RSD intra-batch) [1]. Its established chromatographic resolution from the isomer 2-methoxyestrone and consistent +3 Da mass shift provide a benchmark for evaluating new analytical workflows.

Quality Control and Reference Standard Preparation for Clinical Research Laboratories

This compound is suitable for preparing calibration standards and quality control (QC) samples in clinical research laboratories performing estrogen metabolite analyses. As a stable isotope-labeled analog, it can be spiked into stripped serum or synthetic urine matrices to generate multi-point calibration curves spanning the expected endogenous concentration range. The compound's availability in 10 mg to 100 mg quantities from vendors such as Santa Cruz Biotechnology and Delta-B supports both small-scale method development and large-batch QC material preparation [1].

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